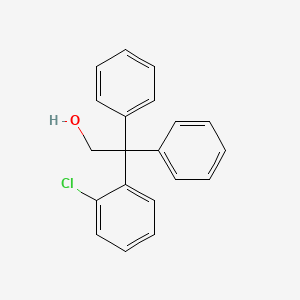
(2-Chlorotrityl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorotrityl)methanol is an organic compound widely used in various chemical processes. It is known for its role as a protecting group in peptide synthesis and other organic synthesis applications. The compound is characterized by the presence of a trityl group, which is a triphenylmethyl moiety, attached to a methanol molecule with a chlorine atom at the ortho position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorotrityl)methanol typically involves the reaction of trityl chloride with methanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows: [ \text{Trityl chloride} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trityl chloride is reacted with methanol under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chlorotrityl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl alcohol derivatives.
Reduction: Reduction reactions can convert this compound to trityl ethers.
Substitution: The chlorine atom in the trityl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products Formed:
Oxidation: Trityl alcohol derivatives.
Reduction: Trityl ethers.
Substitution: Various substituted trityl compounds.
Applications De Recherche Scientifique
(2-Chlorotrityl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2-Chlorotrityl)methanol involves its ability to act as a protecting group for various functional groups in organic synthesis. The trityl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the protected functional group.
Comparaison Avec Des Composés Similaires
Trityl Chloride: Used as a precursor in the synthesis of (2-Chlorotrityl)methanol.
Trityl Alcohol: Another trityl derivative with similar protecting group properties.
Trityl Ethers: Formed by the reduction of this compound.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for selective substitution reactions. This makes it a versatile compound in synthetic chemistry, offering more options for functional group protection and modification.
Propriétés
Formule moléculaire |
C20H17ClO |
|---|---|
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2,2-diphenylethanol |
InChI |
InChI=1S/C20H17ClO/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,22H,15H2 |
Clé InChI |
KTWTTZFMTMZHRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


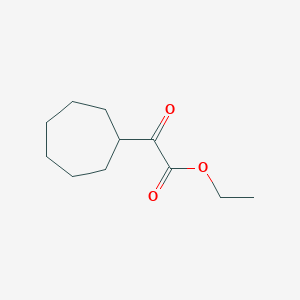
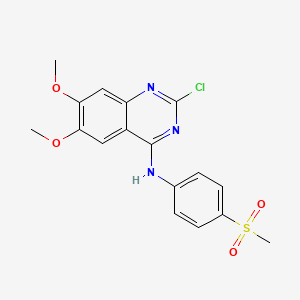
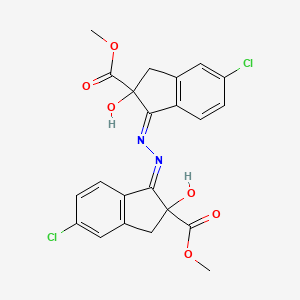
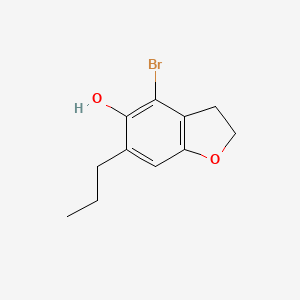
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
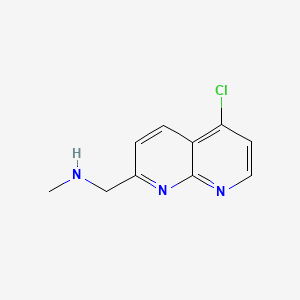

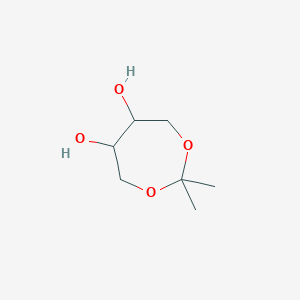
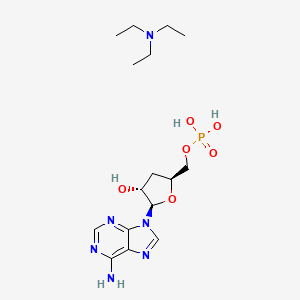
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
